PF 06260933 dihydrochloride
Description
Overview of the MAP4K Family and Their Signaling Cascades
The MAP4K family, part of the larger sterile 20 (Ste20) kinase family, consists of a group of serine/threonine kinases that act as upstream regulators of MAPK cascades. mdpi.commdpi.com These kinases are characterized by an N-terminal kinase domain and a C-terminal regulatory domain. wikipedia.org The family is broadly divided into two main subfamilies: the p21-activated kinases (PAKs) and the germinal center kinases (GCKs). frontiersin.org
MAP4Ks are involved in a multitude of signaling pathways, often acting as a bridge between external stimuli and downstream cellular responses. mdpi.commdpi.com They can be activated by a variety of signals, including growth factors, cytokines, and cellular stress. Once activated, MAP4Ks can phosphorylate and activate MAP3Ks, thereby initiating the MAPK signaling cascade. mdpi.com This ultimately leads to the activation of specific MAPKs, such as c-Jun N-terminal kinase (JNK) and p38 MAPK, which then regulate the activity of numerous transcription factors and other cellular proteins. mdpi.comwikipedia.org
MAP4K4 (HGK) as a Key Regulator in Cellular Physiology and Pathophysiology
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hepatocyte progenitor kinase-like/germinal center kinase-like kinase (HGK), is a prominent member of the GCK-IV subfamily of MAP4Ks. wikipedia.orgfrontiersin.org It is a multifunctional kinase that has been implicated in a wide range of physiological and pathological processes. wikipedia.orgmaayanlab.cloud
Role in Inflammation and Immune Cell Signaling
MAP4K4 is a significant modulator of inflammatory responses and immune cell function. It is involved in the signaling pathways of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). maayanlab.cloudplos.org In T-cells, MAP4K4 has been shown to negatively regulate the production of interleukin-6 (IL-6) by phosphorylating and inducing the degradation of TRAF2. nih.govresearchgate.net The loss of MAP4K4 in T-cells can lead to systemic inflammation. nih.govresearchgate.net Furthermore, MAP4K4 plays a role in enhancing endothelial permeability, which contributes to vascular inflammation and the development of conditions like atherosclerosis by promoting leukocyte extravasation. wikipedia.orgnih.gov
Involvement in Metabolic Homeostasis and Glucose Regulation
MAP4K4 has emerged as a critical player in metabolic regulation. It is expressed in key metabolic tissues, including adipose tissue, skeletal muscle, and the pancreas. plos.orgnih.gov Studies have shown that MAP4K4 can act as a negative regulator of insulin (B600854) signaling. plos.org For instance, in adipocytes, MAP4K4 can impair glucose uptake by downregulating the expression of the glucose transporter GLUT4. maayanlab.cloudwalshmedicalmedia.com Silencing MAP4K4 in human skeletal muscle cells from individuals with type 2 diabetes has been shown to restore insulin sensitivity and glucose uptake. nih.gov The inhibitory compound PF-06260933 dihydrochloride (B599025) has been demonstrated to improve fasting hyperglycemia in mouse models, highlighting the therapeutic potential of targeting MAP4K4 in metabolic disorders. wikipedia.orgfrontiersin.orgontosight.ai
Contribution to Cell Migration, Invasion, and Proliferation
MAP4K4 is intricately involved in processes that govern cell movement, invasion, and growth, which are fundamental to both normal development and cancer progression. wikipedia.orgd-nb.info Overexpression of MAP4K4 has been observed in various cancers, including lung, pancreatic, and colorectal cancer, and is often correlated with poor prognosis. wikipedia.orgwalshmedicalmedia.comd-nb.info The kinase promotes cell migration and invasion by influencing cytoskeletal dynamics and focal adhesion turnover. wikipedia.orgmaayanlab.cloud Downregulation of MAP4K4 has been shown to suppress proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. d-nb.info
Significance in Neurological Processes and Axonal Integrity
In the nervous system, MAP4K4 is involved in both developmental and degenerative processes. nih.govcore.ac.uk It is expressed in the brain and plays a role in neuronal development. wikipedia.org However, it has also been implicated in pathological conditions. For instance, MAP4K4 is involved in the signaling cascades that lead to neuronal cell death in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). walshmedicalmedia.comuzh.ch Inhibition of MAP4K4 has been shown to protect motor neurons from degeneration. walshmedicalmedia.com Furthermore, neuronal stress can trigger the pro-apoptotic functions of MAP4K4. uzh.ch In the context of subarachnoid hemorrhage, MAP4K4 contributes to early blood-brain barrier damage. nih.gov
Concomitant Roles of Misshapen-like Kinase (MINK) and TRAF2- and NCK-interacting Kinase (TNIK) in Cellular Pathways
PF-06260933 dihydrochloride also exhibits inhibitory activity against two other closely related kinases: Misshapen-like Kinase (MINK), also known as MAP4K6, and TRAF2- and NCK-interacting Kinase (TNIK). wikipedia.orgfrontiersin.orgontosight.ai These kinases share structural similarities with MAP4K4 and are also members of the GCK family. ontosight.ai
Misshapen-like Kinase (MINK) is involved in a variety of cellular processes, including the regulation of the JNK and p38 MAPK pathways. wikipedia.orgontosight.ai It plays a role in cytoskeletal organization, cell adhesion, cell migration, and neuronal development. wikipedia.orgguidetopharmacology.org MINK is also implicated in immunological processes and can activate JNK1. guidetopharmacology.orgmdpi.com
TRAF2- and NCK-interacting Kinase (TNIK) is a crucial component of several signaling pathways, most notably the Wnt signaling pathway, where it acts as an activator. atlasgeneticsoncology.orgaging-us.comaacrjournals.org TNIK is also involved in the JNK pathway and the regulation of the actin cytoskeleton. atlasgeneticsoncology.orgnih.gov Its role in Wnt signaling makes it a significant factor in colorectal cancer, where it is essential for the growth of cancer cells. aacrjournals.orgnih.gov
The ability of PF-06260933 dihydrochloride to inhibit MAP4K4, MINK, and TNIK underscores the interconnectedness of these kinases in cellular signaling. Their overlapping functions in pathways controlling inflammation, cell proliferation, and cytoskeletal dynamics suggest a coordinated role in maintaining cellular homeostasis and contributing to disease when dysregulated.
Compound and Kinase Information
| Compound/Kinase Name | Aliases | Key Functions |
| PF-06260933 dihydrochloride | - | Inhibitor of MAP4K4, MINK, and TNIK wikipedia.orgfrontiersin.orgontosight.ai |
| Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 | MAP4K4, HGK | Inflammation, metabolic regulation, cell migration, neurological processes wikipedia.orgmaayanlab.cloud |
| Misshapen-like Kinase | MINK, MAP4K6 | JNK/p38 pathway regulation, cytoskeletal organization, cell migration wikipedia.orgontosight.ai |
| TRAF2- and NCK-interacting Kinase | TNIK | Wnt signaling activation, JNK pathway, cytoskeletal regulation, cancer growth atlasgeneticsoncology.orgaacrjournals.orgnih.gov |
Research Findings on PF-06260933 Dihydrochloride and its Targets
| Finding | Kinase(s) Implicated | Cellular/Physiological Context | Reference(s) |
| Improves fasting hyperglycemia in mice | MAP4K4 | Metabolic Regulation | wikipedia.orgfrontiersin.orgontosight.ai |
| Prevents TNF-α-mediated endothelial permeability | MAP4K4 | Inflammation, Vascular Biology | mdpi.com |
| Inhibition protects against neurotoxicity | MAP4K4 | Neurological Processes | mdpi.com |
| Regulates IL-6 production in T-cells | MAP4K4 | Immune Cell Signaling | nih.govresearchgate.net |
| Promotes cell migration and invasion in cancer | MAP4K4 | Cancer Biology | wikipedia.orgd-nb.info |
| Activates JNK and p38 pathways | MINK | Signal Transduction | wikipedia.orgontosight.ai |
| Essential for Wnt signaling and colorectal cancer growth | TNIK | Cancer Biology, Signal Transduction | aacrjournals.orgnih.gov |
Rationale for Kinase Inhibitor Development Targeting MAP4K4, MINK, and TNIK
The development of kinase inhibitors targeting MAP4K4, MINK, and TNIK is driven by their integral roles in the pathophysiology of numerous diseases, particularly cancer, metabolic disorders, and inflammatory conditions.
The rationale for targeting MAP4K4 stems from its association with cancer progression, inflammation, and metabolic diseases. Elevated expression of MAP4K4 is linked to a poor prognosis in several cancers, including colorectal, hepatocellular, and pancreatic cancers. nih.govd-nb.info In cancer cells, MAP4K4 promotes proliferation, migration, and invasion. nih.govd-nb.inforesearchgate.net Therefore, inhibiting MAP4K4 presents a promising therapeutic strategy to impede tumor growth and metastasis. nih.govresearchgate.net Beyond oncology, MAP4K4 is implicated in vascular inflammation and atherosclerosis, making its inhibition a potential approach for treating cardiovascular diseases. nih.govmedchemexpress.com It also plays a role in type 2 diabetes and insulin sensitivity. nih.govd-nb.info
MINK1 is a therapeutic target due to its involvement in processes critical for cancer cell survival and metastasis, such as cell growth, cytoskeletal rearrangement, and motility. mdpi.comashpublications.org It activates the JNK and p38 MAPK pathways, which are involved in cellular responses to stress and can contribute to oncogenesis. mdpi.comwikipedia.org Modulating MINK1 activity could have therapeutic benefits in malignancies, as well as in neurodegenerative and autoimmune disorders. mdpi.com
The primary rationale for developing TNIK inhibitors lies in its essential function as an activator of the Wnt signaling pathway. patsnap.comnih.gov Aberrant Wnt signaling is a major driver in a high percentage of colorectal cancers and is implicated in other cancers as well. nih.gov By targeting TNIK, which operates downstream in the pathway, it is possible to block the signaling cascade even in cancer cells with upstream mutations (e.g., in the APC gene). nih.govresearchgate.net Inhibition of TNIK has been shown to impede the growth and proliferation of cancer cells, making it a highly attractive target for anticancer drug development. patsnap.comnih.govacs.org
The compound PF-06260933 dihydrochloride is a potent, orally active inhibitor that targets this family of kinases. medchemexpress.comrndsystems.com It has been identified as a highly selective inhibitor of MAP4K4 and also demonstrates inhibitory activity against MINK and TNIK. rndsystems.comsmolecule.comtocris.com Research has shown that PF-06260933 dihydrochloride can improve fasting hyperglycemia in mouse models of diabetes. rndsystems.comtocris.commybiosource.com It has also been used as a chemical probe to investigate the role of MAP4K4 in various disease models, including glioblastoma, where it was found to slow cancer cell migration. researchgate.net Furthermore, studies have suggested its potential in preventing neurotoxicity induced by chemotherapy. nih.gov
The inhibitory activity of PF-06260933 dihydrochloride against its primary kinase targets is detailed in the table below.
| Kinase Target | IC₅₀ (nM) |
|---|---|
| MAP4K4 (HGK) | 3.7 - 140 |
| MINK | 8 |
| TNIK | 13 |
The range of IC₅₀ values for MAP4K4 reflects data from different sources and assay conditions. medchemexpress.comrndsystems.comtocris.combio-techne.com
Properties
Molecular Formula |
C16H13ClN4.2HCl |
|---|---|
Molecular Weight |
369.68 |
Synonyms |
5-(4-Chlorophenyl)-[3,3/'-bipyridine]-6,6/'-diamine dihydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of Pf 06260933 Dihydrochloride As a Kinase Inhibitor
Target Binding Affinity and Selectivity Profiles
In Vitro Kinase Inhibition Assays (e.g., IC50 values for MAP4K4, MINK, TNIK)
PF-06260933 dihydrochloride (B599025) has been identified as a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Multiple in vitro kinase assays have consistently demonstrated its high affinity for MAP4K4, with a reported IC50 value of 3.7 nM. However, another study reported an IC50 value of 140 nM for MAP4K4.
Beyond its primary target, PF-06260933 also exhibits inhibitory activity against other kinases, particularly Misshapen-like Kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). The reported IC50 values for MINK are consistently 8 nM. For TNIK, the IC50 values are reported to be 13 nM and 15 nM.
Table 1: In Vitro Kinase Inhibition of PF-06260933
| Kinase | IC50 (nM) |
|---|---|
| MAP4K4 | 3.7, 140 |
| MINK | 8 |
| TNIK | 13, 15 |
Kinome Selectivity Profiling
The selectivity of PF-06260933 has been assessed across a panel of kinases, demonstrating a high degree of specificity for MAP4K4. In a screening against 41 other kinases, PF-06260933 showed selectivity for MAP4K4 at a concentration of 1 µM. This indicates that while it does inhibit other kinases like MINK and TNIK, it possesses a favorable selectivity profile for its primary target.
Cellular Efficacy and Potency
In Vitro Cellular Target Engagement Assays
The cellular activity of PF-06260933 has been confirmed through in vitro assays. The cellular IC50 value for the inhibition of MAP4K4 has been reported to be 160 nM. This demonstrates that PF-06260933 can effectively engage and inhibit its target within a cellular context.
Functional Inhibition in Cellular Models
The functional consequences of MAP4K4 inhibition by PF-06260933 have been explored in various cellular models. In human aortic endothelial cells, treatment with PF-06260933 was shown to robustly prevent TNF-α-mediated endothelial permeability, an effect comparable to that observed with MAP4K4 knockdown.
Furthermore, PF-06260933 has been shown to inhibit the replication of human cytomegalovirus (CMV) strains AD169 and Merlin(R1111) in human foreskin fibroblast (HFF) cells, with reported EC50 values of 9.6 µM and 13.3 µM, respectively. In the context of cancer research, PF-06260933 has been observed to selectively target radioresistant breast cancer cells.
Mechanism of Action Studies of Pf 06260933 Dihydrochloride
Modulation of Downstream Signaling Pathways by MAP4K4 Inhibition
Inhibition of MAP4K4 by PF-06260933 leads to significant alterations in key cellular signaling cascades that regulate a multitude of cellular processes.
MAP4K4 has been identified as a positive regulator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. In cervical cancer cells, the transactivation of the MAP4K4 gene by the transcription factor SOX6 leads to the activation of the MAPK/ERK pathway, which in turn induces autophagy. Treatment with PF-06260933 has been shown to counteract this effect by inhibiting MAP4K4. This inhibition leads to a decrease in the phosphorylation of key downstream components of the MAPK/ERK pathway, thereby modulating its activity. nih.gov
Furthermore, studies in cultured neurons have demonstrated that PF-06260933 treatment results in a significant reduction in the phosphorylation of c-Jun N-terminal kinase (JNK), a member of the MAPK family, and Growth Associated Protein 43 (GAP43), a downstream effector. This suggests that MAP4K4 is involved in neurodevelopment through a MAP4K4-JNK-GAP43 cascade. areeo.ac.ir
The Phosphoinositide 3-kinase (PI3K)-Akt-mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network for cell growth, proliferation, and survival. Research has revealed a crosstalk between MAP4K4 and this pathway. In the context of SOX6-induced autophagy in cervical cancer cells, MAP4K4 activation leads to the inhibition of the PI3K-Akt-mTOR pathway. nih.gov
The administration of PF-06260933, by inhibiting MAP4K4, can reverse this effect. Western blot analyses have confirmed that treatment with PF-06260933 alters the protein levels of key molecules within the PI3K-Akt-mTOR signaling pathway, indicating that MAP4K4 inhibition can modulate the activity of this crucial cellular cascade. nih.gov
MAP4K4 is a well-established regulator of actin cytoskeleton dynamics, which is fundamental for cell motility, adhesion, and morphology. frontiersin.org Inhibition of MAP4K4 with small compounds has been shown to block pro-migratory functions, leading to a more stationary cellular phenotype. researchgate.net This is achieved through MAP4K4's role in remodeling the actomyosin (B1167339) cytoskeleton and controlling the stability of cell-cell and cell-substrate adhesions. nih.gov For instance, MAP4K4 can promote the disassembly of focal adhesions. nih.gov
While the RhoA-ROCK-LIMK-Cofilin pathway is a central signaling cascade that regulates actin dynamics, current research suggests that MAP4K4 may act independently of this specific pathway. One study indicated that Estrogen-Related Receptor α (ERRα) coordinates the dynamics of the actin network and focal adhesions through the independent regulation of the RhoA and MAP4K4 pathways. researchgate.net Although MAP4K4 clearly impacts actin dynamics, a direct regulatory link between MAP4K4 and the RhoA-ROCK-LIMK-Cofilin cascade has not been definitively established in the context of PF-06260933's mechanism of action.
Molecular Interactions and Binding Site Analysis
The design of PF-06260933 incorporates specific molecular features to ensure its high affinity and selectivity for MAP4K4. The aminopyridine moiety of the compound is crucial for its interaction with the kinase's active site. It is predicted to form a hydrogen bond with the aspartate residue at position 115 (D115) of MAP4K4. This interaction is a key component of the compound's binding mechanism and contributes to its potent inhibitory activity.
Gene Expression and Protein Level Alterations upon Compound Treatment
Treatment of cells with PF-06260933 leads to measurable changes in the expression and phosphorylation status of various proteins. These alterations are direct consequences of MAP4K4 inhibition and the subsequent modulation of downstream signaling pathways. Western blot analyses have provided specific data on these changes.
| Pathway | Protein | Effect of PF-06260933 Treatment | Cell Type/Model | Source |
|---|---|---|---|---|
| MAPK/ERK | Phospho-JNK1/2 | Decreased | Cultured neurons | areeo.ac.ir |
| MAPK/ERK | Phospho-S96 GAP43 | Decreased | Cultured neurons | areeo.ac.ir |
| MAPK/ERK | Key pathway molecules | Altered levels | HeLa cells | nih.gov |
| PI3K-Akt-mTOR | Key pathway molecules | Altered levels | HeLa cells | nih.gov |
These findings demonstrate that PF-06260933 can be used as a chemical probe to dissect the role of MAP4K4 in regulating these critical signaling networks.
Phenotypic Rescue Studies with Genetic Knockdown/Knockout Models
A key approach to validating the specificity and mechanism of action of an inhibitor is to compare its effects with those of genetic knockdown or knockout of its target. Several studies have shown that the pharmacological inhibition of MAP4K4 with PF-06260933 phenocopies the effects of MAP4K4 gene silencing or knockout.
Endothelial Permeability: In human aortic endothelial cells, treatment with PF-06260933 robustly prevents TNF-α-mediated endothelial permeability, an effect that is similar to that observed with MAP4K4 knockdown. researchgate.netmedchemexpress.com
Glucose Metabolism: In mouse models, the reductions in glucose levels observed following PF-06260933 administration are consistent with the phenotype of whole-body-inducible Map4k4 knockout animals. researchgate.netmedchemexpress.com
Cell Adhesion: In ERRα-depleted cells, which exhibit defective focal adhesion formation, treatment with a low concentration of PF-06260933 was able to rescue cell adhesion and restore focal adhesion area and length. This effect mirrors the rescue observed with prolonged MAP4K4 knockdown. nih.gov
Neurite Outgrowth: The reduction in neurite length in cultured neurons treated with PF-06260933 is consistent with reports on Map4k7/Tnik knockout mice, which show a significant reduction in the number of dentate gyrus neurons due to effects on the cytoskeleton. areeo.ac.ir
These phenotypic rescue studies provide strong evidence that the observed effects of PF-06260933 are indeed mediated through its specific inhibition of MAP4K4.
Preclinical Research in Disease Models in Vitro and in Vivo, Non Human
Metabolic and Cardiovascular Research
PF-06260933, an inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), has demonstrated beneficial effects on glucose metabolism in preclinical non-human studies. Research in murine models of diabetes and metabolic dysfunction has shown that this compound can improve conditions of elevated blood sugar. rndsystems.com Specifically, administration of PF-06260933 has been observed to decrease fasting blood glucose levels in ob/ob mice, a genetic model of obesity and hyperglycemia. caymanchem.com
In studies investigating its potential as an antidiabetic treatment, PF-06260933 provided a significant reduction of blood glucose in the context of fasting hyperglycemia. researchgate.net One study reported a 44% reduction in blood glucose levels. researchgate.net Reductions in plasma glucose levels were also noted in atherosclerosis-prone mouse models treated with the compound. researchgate.netmedchemexpress.com These findings from various murine models suggest a consistent effect of PF-06260933 in lowering elevated fasting blood glucose. rndsystems.commedchemexpress.com
| Model System | Key Finding | Reference |
|---|---|---|
| Murine Models (General) | Improves fasting hyperglycemia. | rndsystems.com |
| ob/ob Mice | Decreases fasting blood glucose levels. | caymanchem.com |
| Atherosclerosis-prone Mice (Apoe-/-, Ldlr-/-) | Observed reductions in plasma glucose levels. | researchgate.netmedchemexpress.com |
| Fasting Hyperglycemia Model | Resulted in a 44% reduction of blood glucose. | researchgate.net |
High-fat diets (HFD) are commonly used in research to induce obesity and insulin (B600854) resistance in mice, mimicking aspects of human metabolic syndrome. plos.orgnih.gov In this context, the inhibition of MAP4K4 has been investigated as a strategy to improve insulin sensitivity. Systemic pharmacological inhibition of MAP4K4 with PF-06260933 has been shown to induce insulin sensitivity. researchgate.net This suggests that the compound can counteract the negative metabolic effects associated with a high-fat diet.
Further research into the role of the target kinase, MAP4K4, supports these findings. For instance, silencing MAP4K4 in human primary skeletal muscle cells was shown to prevent insulin resistance induced by tumor necrosis factor-alpha (TNF-α). nih.gov Moreover, in myotubes derived from patients with type 2 diabetes, reducing MAP4K4 expression restored insulin sensitivity and glucose uptake to levels seen in healthy individuals. nih.gov While these latter studies were not conducted with PF-06260933 in HFD-challenged mice, they provide mechanistic support for the observation that inhibiting MAP4K4 can lead to enhanced systemic insulin sensitivity.
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can increase vascular permeability by disrupting the junctions between endothelial cells. frontiersin.orgnih.gov This process is a key component of vascular inflammation. mit.edu In vitro studies using human aortic endothelial cell (EC) models have demonstrated that PF-06260933 can effectively counter this effect. medchemexpress.commit.edu
Treatment of these endothelial cells with PF-06260933 robustly prevents the increase in endothelial permeability that is typically mediated by TNF-α. medchemexpress.commit.edu The protective effect of the pharmacological inhibitor was found to be similar to that achieved by genetically knocking down the MAP4K4 enzyme, confirming the compound's mechanism of action in this cellular process. medchemexpress.commit.edu
Atherosclerosis, a chronic inflammatory disease, is characterized by the buildup of plaques in arteries. nih.gov Genetically modified mouse models, such as the Apolipoprotein E-deficient (Apoe-/-) and low-density lipoprotein receptor-deficient (Ldlr-/-) mice, are standard models for studying this disease as they readily develop atherosclerotic lesions. researchgate.netnih.gov
In both the Apoe-/- and Ldlr-/- mouse models, treatment with PF-06260933 has been shown to markedly reduce the area of atherosclerotic lesions. nih.govresearchgate.net Research indicates that administration of the compound ameliorates the development of new plaques and may also promote the regression of existing plaques. medchemexpress.com One study quantified this effect, noting a significant difference in plaque development between treated and untreated groups (25.5% vs 46.0%). medchemexpress.com These findings highlight that the pharmacological inhibition of MAP4K4 with PF-06260933 can significantly lessen the development of atherosclerotic plaques in relevant animal models. caymanchem.comnih.gov
Vascular Inflammation and Atherosclerosis Studies
Modulation of Inflammatory Cytokine Release in Macrophages
The inhibition of the MAP4K4 pathway, a target of PF-06260933, is implicated in the regulation of inflammatory responses. MAP kinases are pivotal in mediating cellular responses to external stress signals and are deeply involved in the synthesis of inflammatory mediators. uni.lu In macrophages, key cells of the innate immune system, signaling cascades like the NF-κB and MAPK pathways regulate the expression and release of a host of inflammatory cytokines. uni.lu
Activated M1-phenotype macrophages are known to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgnih.gov Conversely, M2-phenotype macrophages are associated with anti-inflammatory mediators like Interleukin-10 (IL-10). frontiersin.orgnih.gov Research into related pathways shows that inhibition of MAPK signaling can modulate this balance. For instance, studies have demonstrated that suppressing ERK and JNK MAPK activation can inhibit the release of pro-inflammatory cytokines. uni.lu While PF-06260933 acts on the broader MAPK signaling cascade, specific studies detailing its direct, quantitative effect on the cytokine release profile of macrophages were not prominent in the reviewed literature. However, its known function as a MAP4K4 inhibitor suggests a potential role in attenuating inflammatory processes by modulating cytokine production in these immune cells. uni.lu
Neuroscience and Neurological Disease Research
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of many anti-cancer drugs, resulting from damage to neurons. nih.govneuroscijournal.com The underlying mechanisms often involve axonal degeneration. nih.gov Research has focused on identifying neuroprotective agents that can mitigate this damage without compromising the anti-tumor efficacy of the chemotherapy. researchgate.net While the MAP4K4 signaling pathway is known to be involved in neuronal survival and death pathways, direct preclinical studies evaluating the specific protective effects of PF-06260933 in in-vitro models of chemotherapy-induced neurotoxicity were not identified in the reviewed research.
The MAP4K4 signaling pathway is a key regulator of neuronal health and degeneration. Suppression of MAP4K4 has been shown to prevent neurite degeneration in preclinical models. nih.gov This protective effect is linked to the inhibition of downstream pro-apoptotic signaling, including the c-Jun N-terminal kinase (JNK) pathway, which is a known driver of axonal degeneration. nih.govnih.gov
In vitro studies using siRNA-based screens have identified that the knockout of MAP4K4 promotes neurite outgrowth. pnas.org Furthermore, research on the broader family of GCK-IV kinases, which includes MAP4K4, has demonstrated that their inhibition can enhance axon regeneration, a function distinct from the roles of other kinases in the neuronal injury response. pnas.org These findings collectively indicate that targeting MAP4K4 with an inhibitor like PF-06260933 represents a viable strategy for preventing the degeneration of axons following injury.
In a murine model of subarachnoid hemorrhage (SAH), PF-06260933 demonstrated significant neuroprotective effects by preserving the integrity of the blood-brain barrier (BBB). nih.govnih.gov Early brain injury after SAH is often exacerbated by BBB breakdown, leading to vasogenic edema and neuronal death. nih.govbiorxiv.org Administration of PF-06260933 was found to reduce this damage, promote the recovery of neurological function, and decrease brain water content. nih.govnih.gov
The mechanism behind this protection involves the inhibition of the MAP4K4/NF-κB/MMP9 pathway. nih.gov PF-06260933 treatment led to a reduction in the expression of phosphorylated nuclear factor kappa B (p-p65) and matrix metalloproteinase 9 (MMP9). nih.govnih.gov This, in turn, prevented the degradation of critical tight junction proteins, such as ZO-1 and claudin 5, which are essential for maintaining BBB integrity. nih.gov
| Parameter Assessed | Effect of PF-06260933 Treatment | Associated Molecular Changes |
|---|---|---|
| Neurological Function | Improved Recovery | N/A |
| Brain Edema (Water Content) | Reduced | N/A |
| Blood-Brain Barrier Permeability | Reduced (Decreased Evans Blue Leakage) | Restored expression of ZO-1 and claudin 5 |
| Inflammatory Pathway Activation | Inhibited | Reduced protein expression of p-p65 and MMP9 |
MAP4K4 has been identified as a critical regulator of motor neuron (MN) death, making it a promising therapeutic target for Amyotrophic Lateral Sclerosis (ALS). nih.gov Inhibition of MAP4K4 has been shown to improve the survival of motor neurons derived from both embryonic stem cells and induced pluripotent stem cells, as well as those cultured from mouse spinal cords. nih.gov The pro-degenerative signaling of MAP4K4 in this context is mediated through the activation of the JNK3 and the canonical c-Jun apoptotic pathway. nih.gov
The therapeutic potential of targeting this pathway has been further supported by studies using other MAP4K inhibitors in ALS models. A compound referred to as MAP4Ki, related to a screening hit, was administered to SOD1-G93A mice, a widely used model for ALS. firstwordpharma.comnih.gov The treated mice retained significantly more motor neurons and had a longer lifespan compared to untreated controls. firstwordpharma.com These findings highlight that inhibition of the MAP4K pathway can effectively preserve motor neurons in preclinical models of ALS. nih.govalsnewstoday.com
Oncology Research
The MAP4K4 pathway is increasingly recognized for its role in cancer progression, where it can stimulate tumor cell proliferation, invasion, and migration. tandfonline.comresearchgate.net As such, inhibition of MAP4K4 is being explored as a novel cancer therapy. nih.govtandfonline.com Preclinical studies, largely using RNA interference, have shown that blocking MAP4K4 function reduces cell growth and migration in models of pancreatic, gastric, colorectal, and breast cancer, as well as glioblastoma. tandfonline.comfrontiersin.org
Specifically, the inhibitor PF-06260933 has been evaluated in the context of oncology. A study on radioresistant breast cancer cells demonstrated that PF-06260933 exerted cytotoxic effects, indicating its potential to overcome treatment resistance. researchgate.net This suggests that in addition to its applications in neurodegenerative and inflammatory diseases, PF-06260933 and other MAP4K4 inhibitors may have a role in future oncologic treatments. nih.gov
| Cancer Model | Effect of MAP4K4 Inhibition | Specific Inhibitor/Method |
|---|---|---|
| Pancreatic Cancer | Inhibited cell growth and tumor migration | GNE-495, RNA interference nih.govtandfonline.com |
| Glioblastoma | Reduced invasion of tumor cells | RNA interference nih.gov |
| Colorectal Cancer | Diminished proliferation, invasion, and migration | RNA interference frontiersin.org |
| Breast Cancer | Inhibited tumor cell proliferation | RNA interference frontiersin.org |
| Radioresistant Breast Cancer | Cytotoxic effects on resistant cells | PF-06260933, GNE-495 researchgate.net |
| Gastric Cancer | Provoked tumor cell apoptosis, inhibited proliferation | RNA interference frontiersin.org |
Inhibition of Tumor Cell Invasion and Migration in Glioblastoma Models (2D and 3D In Vitro)
Glioblastoma is characterized by its highly invasive nature, a key factor contributing to its poor prognosis. Research into PF-06260933 dihydrochloride (B599025) has shown its potential to counteract this hallmark of the disease. As an inhibitor of MAP4K4, the compound has demonstrated the ability to slow the migration of multiple glioma cell lines in laboratory settings.
In wound healing assays, a common 2D in vitro model to study cell migration, PF-06260933 dihydrochloride produced a dose-dependent reduction in the movement of various glioblastoma cell lines. This effect suggests that MAP4K4 is a broad regulator of glioblastoma migration, not limited to a specific genetic background.
| Glioblastoma Cell Line | Assay Type | Observed Effect of PF-06260933 |
|---|---|---|
| U138 | Wound Healing Assay (2D) | Slowed migration |
| LN18 | Wound Healing Assay (2D) | Slowed migration |
| U87-MG | Wound Healing Assay (2D) | Slowed migration |
| T98G | Wound Healing Assay (2D) | Slowed migration |
Modulation of Autophagy and Chemosensitivity in Cervical Cancer Cells
Autophagy is a cellular process that can contribute to chemotherapy resistance in some cancers. Studies have identified a pathway involving the SRY-box transcription factor 6 (SOX6) and MAP4K4 that induces autophagy in cervical cancer, thereby reducing the effectiveness of treatments like cisplatin. nih.govnih.gov
Research has shown that inhibiting MAP4K4 can disrupt this process. The use of PF-06260933 dihydrochloride in in vitro models of cervical cancer (HeLa cells) was found to inhibit SOX6-induced autophagy. nih.gov This inhibition, in turn, increased the cancer cells' sensitivity to cisplatin. nih.govnih.gov These findings suggest that targeting the MAP4K4-mediated autophagy pathway could be a strategy to overcome chemotherapy resistance in cervical cancer. nih.govnih.gov The mechanism involves MAP4K4 mediating the SOX6-induced autophagy by activating the MAPK/ERK pathway and inhibiting the PI3K-AKT-MTOR pathway. nih.govnih.gov
Studies in Pancreatic Cancer Models
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging cancers to treat. nih.govnih.govmdpi.comrogelcancercenter.org The MAP4K4 signaling pathway has been identified as a contributor to pancreatic tumorigenesis. While direct studies on PF-06260933 dihydrochloride in pancreatic cancer models are not detailed in the available research, the therapeutic potential of targeting its primary enzyme, MAP4K4, has been explored with other specific inhibitors. This highlights MAP4K4 as a relevant target in this disease context.
Formation of Glioma Tumor Networks in 3D In Vitro Models
Advanced in vitro 3D models, such as spheroids and organoids, are increasingly used to replicate the complex microenvironment of glioblastoma. frontiersin.orgnih.govnih.govqub.ac.uk These models allow for the study of intricate cellular interactions, including the formation of tumor networks or microtubes, which are associated with tumor progression and therapy resistance. While these 3D models are critical for evaluating the efficacy of new therapeutic agents in a more physiologically relevant context, specific research detailing the effects of PF-06260933 dihydrochloride on the formation of glioma tumor networks in such models is not presently available in the reviewed literature. frontiersin.orgnih.gov
Infectious Disease Research
Anti-Human Cytomegalovirus (HCMV) Activity In Vitro
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. semanticscholar.orgnih.gov The search for novel antiviral compounds with different mechanisms of action is ongoing. nih.govtmc.edu Machine learning analyses of kinase inhibitor screening data have previously identified MAP4K4 as a potential target for anti-HCMV compounds. rndsystems.com However, specific in vitro studies demonstrating the direct anti-HCMV activity of PF-06260933 dihydrochloride were not found in the reviewed literature.
Impact on Viral Protein Production (e.g., IE2 proteins) and Replication
Successful HCMV replication depends on the coordinated expression of viral proteins, including the immediate-early 2 (IE2) protein, which is a crucial transcription factor for the virus. nih.govnih.gov New antiviral strategies often aim to disrupt the production of such essential proteins or interfere with the viral replication cycle. mdpi.comresearchgate.net Despite the identification of its target kinase, MAP4K4, as relevant in viral infection contexts, detailed preclinical data on the specific impact of PF-06260933 dihydrochloride on HCMV protein production and replication are not available in the current body of research.
Other Preclinical Investigations
Regulation of Human Platelet Activation and Aggregation
PF-06260933, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), has been investigated for its role in regulating human platelet activation. nih.govmedchemexpress.com In vitro studies have demonstrated that human platelets express MAP4K4, and its inhibition by PF-06260933 leads to a significant reduction in platelet aggregation induced by various agonists, including collagen, ADP, and thrombin. nih.govmedchemexpress.com
The inhibitory effect of PF-06260933 extends to several key processes in platelet activation. Research has shown that the compound suppresses granule release, the generation of thromboxane (B8750289) A2 (TXA2), and the activation of integrin αIIbβ3. nih.govmedchemexpress.com Furthermore, PF-06260933 was found to inhibit platelet-mediated clot retraction. nih.govmedchemexpress.com Mechanistically, the anti-platelet effects of PF-06260933 are associated with an elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. medchemexpress.com The compound has been observed to phosphorylate Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157, the IP3 receptor, and Protein Kinase A (PKA), while attenuating the MAPK and PI3K/Akt/GSK3β signaling pathways. medchemexpress.com These findings highlight MAP4K4 as a potential therapeutic target for thrombotic diseases. medchemexpress.com
Table 1: Effects of PF-06260933 on Human Platelet Function
| Parameter | Agonist(s) | Effect of PF-06260933 | Reference(s) |
|---|---|---|---|
| Platelet Aggregation | Collagen, ADP, Thrombin | Inhibition | nih.govmedchemexpress.com |
| Granule Release | Not specified | Suppression | nih.govmedchemexpress.com |
| TXA₂ Generation | Not specified | Suppression | nih.govmedchemexpress.com |
| Integrin αIIbβ₃ Activation | Not specified | Suppression | nih.govmedchemexpress.com |
| Clot Retraction | Not specified | Inhibition | nih.govmedchemexpress.com |
| Intracellular cAMP Levels | Not specified | Elevation | medchemexpress.com |
| Signaling Pathways | Not specified | Attenuation of MAPK and PI3K/Akt/GSK3β | medchemexpress.com |
Effects on Hepatocellular Lipotoxicity and Non-Alcoholic Fatty Liver Disease (NAFLD) Pathogenesis
The role of MAP4K4, the target of PF-06260933, has been implicated in the pathogenesis of Non-Alcoholic Fatty Liver Disease (NAFLD) and hepatocellular lipotoxicity. nih.gov NAFLD is a condition characterized by the accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. researchgate.netfrontiersin.org Hepatocellular lipotoxicity, a key factor in the progression of NAFLD, results from an imbalance in lipid metabolism, leading to cellular stress and damage. researchgate.net
Preclinical research has shown a positive correlation between MAP4K4 mRNA expression in human liver biopsies and the key indicators of NAFLD, including liver steatosis, lobular inflammation, hepatocellular ballooning, and fibrosis. nih.govresearchgate.net In vitro studies using human hepatocytes have demonstrated that silencing of the MAP4K4 gene can protect against lipotoxic damage by suppressing lipid deposition. nih.gov This protective effect is achieved through the stimulation of β-oxidation and triacylglycerol secretion, alongside the attenuation of fatty acid influx and lipid synthesis. nih.gov
Furthermore, the downregulation of MAP4K4 has been associated with a reduction in the glycolysis rate and a decrease in the incidence of oxidative and endoplasmic reticulum stress in hepatocytes. nih.gov In one study, PF-06260933 was used as a small-molecule inhibitor to treat MAP4K4-overexpressing cells, supporting the role of MAP4K4 in the hepatocellular lipotoxic environment that promotes NAFLD susceptibility. nih.gov These findings suggest that the inhibition of MAP4K4 by compounds such as PF-06260933 could be a potential therapeutic strategy for NAFLD. nih.gov
Table 2: Role of MAP4K4 Inhibition in Hepatocellular Lipotoxicity and NAFLD Pathogenesis
| Finding | Model System | Implication for NAFLD | Reference(s) |
|---|---|---|---|
| Positive correlation of MAP4K4 mRNA with NAFLD hallmarks | Human liver biopsies | MAP4K4 is associated with disease severity. | nih.govresearchgate.net |
| MAP4K4 silencing suppresses lipid deposition | Human hepatocytes | Inhibition may reduce fat accumulation in the liver. | nih.gov |
| MAP4K4 silencing stimulates β-oxidation and triacylglycerol secretion | Human hepatocytes | Inhibition may improve lipid metabolism. | nih.gov |
| MAP4K4 silencing attenuates fatty acid influx and lipid synthesis | Human hepatocytes | Inhibition may decrease the lipid burden on liver cells. | nih.gov |
| MAP4K4 downregulation reduces glycolysis and cellular stress | Human hepatocytes | Inhibition may protect liver cells from damage. | nih.gov |
| PF-06260933 used as an inhibitor in MAP4K4-overexpressing cells | Human hepatocytes | Pharmacological inhibition of MAP4K4 is a relevant therapeutic approach. | nih.gov |
Preclinical Pharmacokinetics and Metabolism Non Human Data
In Vivo Pharmacokinetic (PK) Properties in Mouse Models
PF-06260933 has been evaluated in mouse models to determine its suitability as an in vivo research tool. Studies have shown that the compound possesses pharmacokinetic properties adequate for establishing proof-of-concept in a mouse model of diabetes. nih.gov Following oral administration, PF-06260933 demonstrates exposure levels sufficient to engage its target in a biological system.
Specifically, after a 10 mg/kg oral dose in mice, the plasma exposure of PF-06260933 resulted in free drug concentrations remaining above the cellular IC50 value for a duration of approximately 4 to 6 hours. guidetomalariapharmacology.org This duration of action indicates that the compound can maintain a therapeutically relevant concentration for a significant period, allowing for its use in in vivo efficacy models. nih.govguidetomalariapharmacology.org
| Parameter | Finding | Source |
|---|---|---|
| Suitability | Considered suitable for in vivo mouse models. | nih.gov |
| Exposure Duration | Free drug concentrations are maintained above the cellular IC50 for 4-6 hours following a 10 mg/kg oral dose. | guidetomalariapharmacology.org |
In Vitro Metabolism (e.g., Human Liver Microsomal Clearance)
The metabolic stability of PF-06260933 has been assessed using in vitro systems. These studies are crucial for predicting the compound's metabolic fate in humans. Research indicates that PF-06260933 exhibits moderate clearance in human liver microsomes (HLM). guidetomalariapharmacology.org This finding suggests that the compound is metabolized at a moderate rate by hepatic enzymes.
| System | Finding | Source |
|---|---|---|
| Human Liver Microsomes (HLM) | Demonstrates moderate clearance. | guidetomalariapharmacology.org |
Drug-Drug Interaction Potential (e.g., CYP3A4 inhibition)
The potential for a compound to cause drug-drug interactions is a critical aspect of its preclinical evaluation. A common mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, such as CYP3A4, which are responsible for metabolizing a large proportion of clinical drugs. probechem.com
Based on a comprehensive review of publicly available scientific literature, no specific studies detailing the potential of PF-06260933 to inhibit CYP3A4 or other CYP isoforms have been reported. Therefore, its potential for drug-drug interactions via this mechanism remains uncharacterized in the public domain.
Comparative and Combinatorial Preclinical Studies
Comparison with Other MAP4K4 Inhibitors and Related Compounds
PF-06260933 is a potent and highly selective, orally active inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). medchemexpress.comselleckchem.com In preclinical research, its activity and effects are often compared with other molecules targeting MAP4K4 or structurally related kinases.
One of the most frequently cited comparators is GNE-495, another potent and selective MAP4K4 inhibitor. researchgate.net Both compounds have been utilized in studies to explore the biological functions of MAP4K4. For instance, in the context of radioresistant breast cancer, both PF-06260933 and GNE-495 were shown to selectively target and exert cytotoxic effects on radioresistant cells. researchgate.net A key distinction in their development is that GNE-495 was designed using a structure-based approach aimed at minimizing central nervous system penetration for studies related to retinal angiogenesis.
While highly selective for MAP4K4, PF-06260933 also demonstrates inhibitory activity against other closely related kinases, specifically Misshapen-like kinase 1 (MINK1) and TRAF2- and NCK-interacting kinase (TNIK). caymanchem.com This is a common characteristic for kinase inhibitors due to structural similarities in the kinase domains of protein families. PF-06260933 exhibits a high degree of selectivity for MAP4K4 when tested against a broad panel of other kinases. caymanchem.com
The table below summarizes the inhibitory activity of PF-06260933 against its primary target and related kinases, providing a comparative reference for its potency.
| Compound | Target Kinase | IC50 (nM) |
| PF-06260933 | MAP4K4 | 3.7 |
| PF-06260933 | MINK1 | 8 |
| PF-06260933 | TNIK | 15 |
Data sourced from preclinical kinase assays. caymanchem.com
In functional assays, both PF-06260933 and GNE-495 have been shown to effectively regulate platelet activation, suggesting that MAP4K4 may be a therapeutic target for thrombosis. patsnap.com
Preclinical Combination Therapies and Synergistic Effects
The investigation of PF-06260933 in preclinical combination therapies is an area with limited publicly available data. Preclinical cancer research often explores the synergistic or additive effects of combining targeted therapies with other agents to overcome resistance or enhance efficacy. nih.govsemanticscholar.org However, specific studies detailing the combination of PF-06260933 with other therapeutic agents to formally assess synergistic outcomes are not extensively reported in the current literature.
Despite the lack of formal combination therapy studies, some research highlights its utility in complex biological systems. In a preclinical model of intestinal ischemia/reperfusion injury, the detrimental effects of the injury were aggravated by the knockdown of a specific microRNA (miR-23a-3p). patsnap.com Subsequent administration of PF-06260933 was able to partially reverse this damage. patsnap.com This finding indicates that the therapeutic effect of PF-06260933 can counteract pathological processes driven by other molecular pathways, though this does not represent a synergistic drug combination. patsnap.com
Future Directions and Research Gaps in Preclinical Understanding
Elucidation of Broader MAP4K4/MINK/TNIK Signaling Networks
A significant gap in the current understanding of PF-06260933 lies in the comprehensive delineation of the signaling networks it modulates. As an inhibitor of MAP4K4, MINK1, and TNIK, the compound affects a convergence point for critical cellular stress pathways. caymanchem.comrndsystems.com These three Ste20 family kinases are identified as upstream regulators of the DLK/JNK signaling pathway, which is integral to neuronal development, axon regeneration, and neuronal degeneration. nih.gov
Research indicates that MAP4K4, MINK1, and TNIK function with a degree of redundancy. nih.gov The simultaneous inhibition of all three kinases is required to potently protect neurons from degeneration, a feat not achieved by targeting any single kinase alone. nih.govnih.gov This combined inhibition blocks the stabilization and phosphorylation of Dual Leucine Zipper Kinase (DLK) within axons, which in turn prevents the subsequent movement of the JNK signaling complex to the nucleus. nih.govnih.gov Further studies have implicated this signaling cascade in neurodevelopment through the MAP4Ks-JNK-GAP43 pathway. nih.gov
Future research must focus on dissecting the distinct and overlapping roles of MAP4K4, MINK1, and TNIK in various cell types and physiological states. The differential association of these kinases with specific pathologies—TNIK with schizophrenia and MAP4K4/MINK1 with autism—underscores the need for a more nuanced understanding of their individual contributions. nih.gov Elucidating the downstream substrates and interaction partners for each kinase will be crucial for predicting the full spectrum of biological effects resulting from inhibition by PF-06260933.
Development of Novel Preclinical Biomarkers for Target Engagement and Efficacy
A critical requirement for advancing PF-06260933 into further development is the establishment of robust preclinical biomarkers. Pharmacodynamic (PD) biomarkers are essential tools that connect the inhibition of a drug's target in cells with its biological activity, providing a basis for decision-making in both preclinical and clinical phases. researchgate.netnih.gov
For kinase inhibitors like PF-06260933, the phosphorylation status of direct downstream substrates can serve as a biomarker of pathway modulation. researchgate.netnih.gov For example, the reduced phosphorylation of c-Jun and JNK indicates successful inhibition of the MAP4K-JNK pathway. nih.govnih.gov However, a significant challenge is that the phosphorylation of these substrates can be influenced by multiple converging signaling pathways, potentially complicating the direct assessment of target engagement. researchgate.netnih.gov
Therefore, a key research gap is the development of proximal biomarkers that directly measure the interaction of PF-06260933 with its targets: MAP4K4, MINK1, and TNIK. Identifying and validating drug-regulated autophosphorylation sites on these kinases could provide a more direct and reliable measure of target engagement. researchgate.netnih.gov Techniques such as quantitative mass spectrometry could be employed to discover these novel phosphorylation sites, enabling a more precise correlation between drug exposure, target inhibition, and therapeutic effect. researchgate.net
Exploration of Additional Therapeutic Areas Based on Mechanistic Insights
The known mechanisms of PF-06260933 suggest its potential utility across a range of therapeutic areas beyond the initial focus on metabolic and cardiovascular diseases. The integral role of the MAP4K/JNK pathway in neuronal health and disease presents a strong rationale for investigating this compound in neurological disorders.
| Potential Therapeutic Area | Rationale Based on Mechanism of Action |
| Neurodegenerative & Psychiatric Disorders | The MAP4K/JNK pathway is implicated in neuronal stress, degeneration, and neurite outgrowth. Inhibition may offer therapeutic benefits in conditions like Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, schizophrenia, and autism. nih.govnih.govguidetopharmacology.org |
| Cardiovascular Disease | Preclinical data already demonstrates efficacy in reducing atherosclerosis. caymanchem.commedchemexpress.com MAP4K4 is known to promote vascular inflammation, a key driver of cardiovascular pathologies. caymanchem.com |
| Metabolic Disease | Proven efficacy in preclinical models of diabetes by reducing blood glucose levels. caymanchem.comrndsystems.commedchemexpress.com |
| Viral Diseases | The compound has been shown to inhibit the replication of human cytomegalovirus (CMV). caymanchem.comrndsystems.com |
| Oncology | MAP4K4 has been identified as a factor required for the maintenance of lung adenocarcinoma. rndsystems.com |
| Thrombosis | PF-06260933 inhibits platelet aggregation induced by collagen or thrombin in human platelets. caymanchem.com |
Future preclinical research should systematically explore these potential applications. Mechanistic studies in relevant in vitro and in vivo models for these diseases will be essential to validate the therapeutic hypothesis and expand the potential clinical utility of PF-06260933 or other compounds targeting the MAP4K4/MINK/TNIK nexus.
Q & A
Q. What is the primary biochemical target of PF 06260933 dihydrochloride, and what methodologies confirm its specificity in cellular assays?
this compound is a MAP4K4 (HGK) inhibitor with additional activity against MINK and TNIK kinases . To confirm specificity, researchers should combine pharmacological inhibition with genetic knockdown (e.g., siRNA targeting MAP4K4) to validate phenotypic effects, such as reduced cancer cell migration . Kinase profiling assays using recombinant kinases or cell lysates are critical to assess off-target activity against related kinases (e.g., GCK or Tpl2) .
Q. What are the standard in vitro and in vivo models for studying this compound’s efficacy in cancer research?
In vitro, glioblastoma (e.g., U87-MG) and prostate cancer (e.g., PC3) cell lines are commonly used to assess migration and invasion via wound healing or transwell assays . For in vivo studies, subcutaneous xenograft models in mice are typical, but researchers must monitor for drug accumulation due to time-dependent CYP3A4 inhibition, which can confound toxicity and efficacy results . Mitomycin-treated models may be employed to isolate migration effects from proliferation .
Q. How should researchers address batch-to-batch variability in this compound for reproducible experiments?
Utilize high-performance liquid chromatography (HPLC) and mass spectrometry to verify purity (>99%) and stability . Pre-experiment validation with dose-response curves in target assays (e.g., kinase inhibition) is recommended. Batch-specific activity should be cross-referenced with published IC₅₀ values for MAP4K4 (~7 nM) .
Advanced Research Questions
Q. What experimental strategies mitigate CYP3A4-related toxicity of this compound in long-term in vivo studies?
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) may exacerbate toxicity, so newer MAP4K4 inhibitors without CYP3A4 interactions are preferred for chronic studies . Alternatively, intermittent dosing schedules or lower concentrations paired with pharmacodynamic markers (e.g., phosphorylated MAP4K4 substrates) can reduce systemic accumulation .
Q. How can researchers resolve contradictions in efficacy data across cancer models (e.g., glioblastoma vs. prostate cancer)?
Discrepancies may arise from tumor microenvironment differences or off-target kinase inhibition. Orthogonal validation using isoform-specific siRNA or CRISPR-Cas9 knockout models is critical . Proteomic profiling of treated cells can identify context-dependent signaling pathways, such as JNK or ERK activation, which may explain variable efficacy .
Q. What advanced techniques quantify this compound’s impact on non-canonical kinase signaling networks?
Phosphoproteomics using mass spectrometry or multiplex kinase activity assays (e.g., PamGene) can map downstream signaling alterations . Co-immunoprecipitation studies with MAP4K4-binding partners (e.g., TRAF2) may reveal mechanistic insights into its role in invasion .
Q. How should researchers design dose-response experiments to account for off-target effects on MINK and TNIK?
Titrate this compound against recombinant MINK/TNIK to establish selectivity ratios. In cellular assays, combine sub-IC₅₀ doses with genetic silencing (e.g., siRNA for MINK/TNIK) to isolate MAP4K4-specific effects . Computational modeling (e.g., molecular docking) can predict binding affinities and guide structural optimization .
Methodological Notes
- Data Validation: Always cross-validate pharmacological results with genetic tools (e.g., siRNA/CRISPR) to rule off-target effects .
- Analytical Rigor: Use orthogonal assays (e.g., Western blot for phospho-substrates and functional migration assays) to confirm mechanism .
- Toxicity Management: Monitor liver enzyme levels (e.g., ALT/AST) in vivo and prioritize newer analogs with improved pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
